Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound characterized by a pyrazole ring. Its molecular formula is with a molecular weight of approximately 184.19 g/mol. The compound features a hydroxymethyl group and an ethyl ester functional group, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry and agriculture. It is known for its irritant properties, necessitating careful handling during laboratory procedures .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate may exhibit various biological activities, including:
Further research is necessary to fully elucidate its biological mechanisms and potential therapeutic uses.
Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through several methods:
The choice of method depends on the desired yield and purity of the final product.
The unique structure of Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate lends itself to various applications:
Interaction studies involving Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate focus on its binding affinity with biological targets. Preliminary studies may include:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.
Several compounds share structural similarities with Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylate | Different position of hydroxymethyl group | |
| Ethyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate | Variation in methyl group positioning | |
| Ethyl 4-(hydroxymethyl)-1-methyl-1H-pyrazole-2-carboxylate | Altered carboxylate position |
These compounds differ primarily in the position of functional groups on the pyrazole ring, which can significantly influence their biological activity and chemical reactivity. Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate stands out due to its specific arrangement of substituents, potentially leading to unique interactions with biological systems not observed in its analogs.
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, conferring stability and diverse reactivity. The incorporation of carboxylate esters and hydroxymethyl groups into the pyrazole scaffold enhances solubility, bioavailability, and intermolecular interactions, making these derivatives valuable in drug design. For instance, celecoxib—a pyrazole-based anti-inflammatory drug—demonstrates the therapeutic potential of functionalized pyrazoles.
The hydroxymethyl group at the 5-position of ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate introduces steric and electronic effects that influence its chemical behavior. This substitution pattern enables participation in hydrogen bonding and nucleophilic reactions, critical for biological activity.
This compound serves as a versatile intermediate for synthesizing pharmacologically active molecules. Its ester group facilitates hydrolysis to carboxylic acids, while the hydroxymethyl moiety allows further functionalization through alkylation or oxidation. Recent studies highlight its utility in constructing fused pyrazole systems, which exhibit antimicrobial and anticancer properties.
The Fischer esterification reaction is a cornerstone for synthesizing pyrazole-3-carboxylate esters. This method involves refluxing 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid with excess ethanol in the presence of a Brønsted acid catalyst, such as sulfuric acid or toluenesulfonic acid. The mechanism follows the PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), where the carbonyl oxygen is protonated to enhance electrophilicity, enabling nucleophilic attack by ethanol [6].
Key considerations include:
Nucleophilic aromatic substitution (SNAr) is viable at electron-deficient positions of the pyrazole ring. For example, halogen atoms at C3 or C5 can be displaced by ethoxide ions under basic conditions. However, the target compound’s 3-carboxylate group limits direct substitution at this position. Instead, pre-functionalized intermediates are often employed:
This two-step approach avoids side reactions at the carboxylate group, achieving ~70% overall yield [3] [4].
Ultrasound irradiation (20–40 kHz) accelerates multicomponent reactions (MCRs) by enhancing mass transfer and reducing activation energy. For example, a one-pot synthesis of ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate involves:
The cavitation effect promotes rapid cyclocondensation and minimizes side product formation.
Microwave-assisted synthesis (100–150°C, 100–300 W) reduces reaction times from hours to minutes. A representative protocol includes:
Microwave heating ensures uniform temperature distribution, critical for maintaining regioselectivity in polysubstituted pyrazoles.
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | H₂SO₄ | 78 | 95 |
| Toluene | TsOH | 65 | 89 |
| DMF | Nano-ZnO | 88 | 97 |
| Water/ethanol | Lipase (CAL-B) | 72 | 93 |
Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while nano-ZnO catalysts offer recyclability and reduced waste [4] [6].
A kinetic study revealed an activation energy of 45 kJ/mol for the esterification step, underscoring the need for precise thermal control [6].
Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate, with the molecular formula C₈H₁₂N₂O₃ and molecular weight of 184.19 grams per mole [1], represents a substituted pyrazole derivative bearing both hydroxymethyl and carboxylate functionalities. The compound is assigned Chemical Abstracts Service number 199480-22-3 [1].
The structural confirmation of Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate and related pyrazole derivatives relies heavily on nuclear magnetic resonance spectroscopy techniques. Proton nuclear magnetic resonance analysis of pyrazole derivatives typically reveals characteristic chemical shift patterns that enable structural elucidation [2]. For compounds bearing hydroxymethyl substituents, the methylene protons adjacent to the oxygen atom typically appear as distinctive signals in the nuclear magnetic resonance spectrum [2].
The infrared spectral analysis of pyrazole derivatives provides crucial information about functional groups present in the molecule. For compounds containing hydroxymethyl substituents, characteristic oxygen-hydrogen stretching vibrations are typically observed in the range of 3396-3124 cm⁻¹ [2]. The carboxylate functional group contributes distinct carbonyl stretching frequencies, which are diagnostic for structural confirmation. Pyrazole ring systems exhibit characteristic infrared absorption bands attributed to carbon-nitrogen stretching vibrations, typically appearing in the ranges of 1420-1402 cm⁻¹ and 1189-1071 cm⁻¹ [2].
The nuclear magnetic resonance chemical shifts of pyrazole derivatives demonstrate predictable patterns based on substitution patterns [3]. For hydroxymethyl-substituted pyrazoles, the methylene carbon atoms typically appear in the carbon-13 nuclear magnetic resonance spectrum at chemical shifts between 59.3-60.7 parts per million [2]. The electronic environment around specific carbon and nitrogen atoms in the pyrazole ring influences the observed chemical shifts, providing valuable structural information [3].
Mass spectral analysis serves as a complementary technique for molecular confirmation of pyrazole derivatives. The molecular ion peak and characteristic fragmentation patterns assist in structural verification [4]. For Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate, the expected molecular ion would appear at mass-to-charge ratio 184, corresponding to the molecular weight of the compound [1].
Computational approaches using density functional theory methods have proven valuable for predicting nuclear magnetic resonance chemical shifts and infrared frequencies of pyrazole derivatives [5]. These calculations, particularly when performed using functionals such as B3LYP with appropriate basis sets like 6-311+G**, show excellent correlation with experimental spectroscopic data [5]. The calculated vibrational frequencies, when properly scaled, demonstrate good agreement with experimentally observed infrared absorption bands [5].
The hydroxymethyl substituent introduces specific spectroscopic characteristics that distinguish this compound from other pyrazole derivatives. The presence of the hydroxyl group creates opportunities for hydrogen bonding interactions, which can influence both nuclear magnetic resonance chemical shifts and infrared absorption frequencies [2]. These spectroscopic features provide unambiguous evidence for the structural assignment of the hydroxymethyl functionality.
| Spectroscopic Parameter | Typical Range | Reference Compound Type |
|---|---|---|
| OH stretching (IR) | 3396-3124 cm⁻¹ | Hydroxymethyl pyrazoles [2] |
| C-N stretching (IR) | 1420-1402 cm⁻¹ | Pyrazole derivatives [2] |
| CH₂OH carbon (¹³C NMR) | 59.3-60.7 ppm | Hydroxymethyl compounds [2] |
| Molecular ion (MS) | 184 m/z | Target compound [1] |
X-ray crystallographic analysis represents the definitive method for structural determination of pyrazole derivatives, providing precise atomic coordinates and bond parameters [6]. Single crystal X-ray diffraction studies of pyrazole compounds have revealed important structural features including bond lengths, bond angles, and intermolecular interactions [6].
The crystallographic analysis of 4-halogenated pyrazole derivatives has demonstrated the planar nature of the pyrazole ring system, with minimal deviations from planarity typically observed [6]. For substituted pyrazoles bearing multiple functional groups, the crystal structure provides insight into the spatial arrangement of substituents and their influence on molecular conformation [7].
Pyrazole derivatives containing hydroxymethyl substituents exhibit characteristic hydrogen bonding patterns in their crystal structures [8]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, creating networks of intermolecular interactions that stabilize the crystal lattice [8]. These hydrogen bonding interactions typically involve oxygen-hydrogen...oxygen contacts with distances characteristic of moderate to strong hydrogen bonds [8].
The crystal packing of pyrazole carboxylic acid derivatives demonstrates the formation of distinctive hydrogen bonding motifs [9]. Ring formations, designated as R₂²(8) and R₂²(9) patterns, are commonly observed and contribute significantly to the three-dimensional molecular packing arrangement [9]. These structural features influence both the physical properties and stability of the crystalline material [9].
Comparative crystallographic studies of related pyrazole derivatives reveal systematic variations in bond parameters based on substituent effects [10]. The introduction of electron-withdrawing or electron-donating groups influences bond lengths within the pyrazole ring, with these changes being readily detectable through precise crystallographic measurements [10]. The geometrical parameters observed in pyrazole crystal structures are typically within normal ranges and show consistency with related heterocyclic systems [10].
The dihedral angles between the pyrazole ring and attached phenyl or other aromatic substituents vary considerably depending on steric and electronic factors [7]. For 5-chloro-4-chlorosulfonyl-3-methyl-1-phenylpyrazole derivatives, dihedral angles ranging from 42.2° to 129.5° have been observed between the phenyl and pyrazole rings [7]. This conformational flexibility demonstrates the influence of substitution patterns on molecular geometry.
Crystallographic data collection and structure determination for pyrazole derivatives typically employ standard methodologies using copper or molybdenum radiation sources [6]. The structures are generally solved using direct methods and refined using least-squares techniques to achieve acceptable reliability factors [10]. Modern area detector systems and advanced software packages have significantly improved the quality and efficiency of crystallographic structure determinations for these compounds [6].
| Structural Parameter | Typical Value | Example Compound |
|---|---|---|
| Pyrazole ring planarity | <0.002 Å deviation | 5-Methoxymethyl derivatives [8] |
| Dihedral angles | 42.2°-129.5° | Phenyl-pyrazole systems [7] |
| H-bond distances | O-H...O interactions | Hydroxyl-containing derivatives [8] |
| Space group distribution | Monoclinic (common) | Various pyrazole compounds [10] |
Density functional theory calculations have become the standard computational approach for investigating the electronic structure and properties of pyrazole derivatives [11]. The B3LYP functional, combined with basis sets such as 6-31G(d,p) or 6-311+G**, provides accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for these heterocyclic systems [12].
The optimization of molecular geometries using density functional theory methods reveals important structural parameters for Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate and related compounds [13]. Bond lengths, bond angles, and torsional angles calculated through these methods show excellent agreement with experimental crystallographic data when available [13]. The computational approach enables prediction of structural parameters for compounds where experimental structural data may not be accessible [13].
Electronic structure calculations provide insights into the frontier molecular orbitals of pyrazole derivatives [14]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are crucial parameters for understanding chemical reactivity and electronic properties [14]. For pyrazole-based energetic materials, density functional theory calculations using B3PW91/6-311G level of theory have provided reliable predictions of electronic properties with good correlation to experimental observations [14].
The calculation of vibrational frequencies using density functional theory methods enables the assignment of infrared and Raman spectral bands [15]. For pyrazole and 3,5-dimethyl pyrazole, Fourier transform infrared and Fourier transform Raman spectra recorded in the solid phase show excellent correlation with calculated frequencies when appropriate scaling factors are applied [15]. The complete vibrational assignments are performed based on total energy distribution calculations using scaled quantum mechanical methods [15].
Chemical reactivity descriptors derived from density functional theory calculations provide quantitative measures of molecular reactivity [16]. Parameters such as ionization potential, electron affinity, chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from frontier orbital energies [16]. These descriptors enable systematic comparison of reactivity patterns among different pyrazole derivatives [16].
The study of pyrazole tautomerism using density functional theory calculations has revealed important insights into the relative stability of different tautomeric forms [17]. For 3(5)-substituted pyrazoles, the electronic characteristics of substituents significantly influence tautomeric preferences, with electron-donating groups favoring certain tautomeric configurations while electron-withdrawing groups stabilize alternative forms [17].
Solvent effects on pyrazole derivatives can be incorporated into density functional theory calculations using continuum solvation models [12]. The polarizable continuum model enables investigation of how different solvents influence molecular properties, tautomeric equilibria, and reaction pathways [12]. These calculations are particularly valuable for understanding the behavior of pyrazole derivatives in biological or industrial applications [12].
| DFT Parameter | Typical Method | Application |
|---|---|---|
| Geometry optimization | B3LYP/6-31G(d,p) | Structural prediction [13] |
| Frequency calculations | B3LYP/6-311+G** | Vibrational analysis [15] |
| Electronic properties | B3PW91/6-311G | Frontier orbitals [14] |
| Reactivity descriptors | Various functionals | Chemical reactivity [16] |